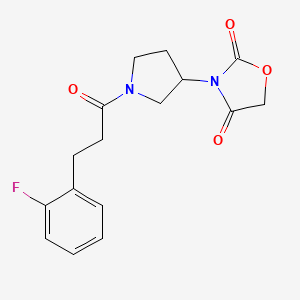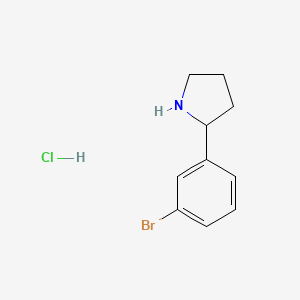![molecular formula C13H13N3O2S B2815588 6-(m-tolylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1705660-09-8](/img/structure/B2815588.png)
6-(m-tolylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-(m-tolylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Pyrimidine derivatives have been developed drastically as potent anticancer agents .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various methods. For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is influenced by the substituents attached to the ring carbon and nitrogen atoms . Preliminary Structure-Activity Relationship (SAR) analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were useful for its anti-inflammatory activity .Chemical Reactions Analysis
Pyrimidine derivatives exhibit a variety of chemical reactions. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by the nature and position of their substituents . For instance, substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[4,3-d]pyrimidine framework were found to be useful for its anti-inflammatory activity .Scientific Research Applications
- CDK2 Inhibition : Researchers have explored the use of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors for cancer treatment . CDK2 (cyclin-dependent kinase 2) is a promising target for selectively inhibiting tumor cell growth. Several synthesized compounds demonstrated potent cytotoxic activity against cancer cell lines, including MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and HepG-2 (hepatocellular carcinoma). Notably, compounds 14 and 15 exhibited the best cytotoxic activities across these cell lines.
- Cytotoxic Effects : A series of pyrazolo[3,4-d]pyrimidine compounds were evaluated for their cytotoxic effects, particularly against breast cancer cell lines MDA-MB-468 and T-47D. Among these compounds, 12a–d demonstrated significant anticancer activity .
- In Vitro Cytotoxicity : Novel pyrazolo[3,4-d]pyrimidines were synthesized and tested against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines. The study aimed to identify potential candidates for lung cancer therapy .
- CDK2/Cyclin A2 Inhibitors : Some pyrazolo[3,4-d]pyrimidine derivatives showed enzymatic inhibitory activity against CDK2/cyclin A2. Compounds 14, 13, and 15 exhibited significant inhibitory activity, making them promising candidates for further investigation .
- Compound 14 : This compound not only inhibited cell proliferation but also induced alterations in cell cycle progression. Its dual activity against cancer cell lines and CDK2 makes it intriguing for further study .
Cancer Therapy
Breast Cancer Treatment
Lung Cancer Research
Enzymatic Inhibition
Cell Cycle Alteration
Apoptosis Induction
Mechanism of Action
Target of Action
The compound “6-(3-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine” belongs to the class of pyrimidines, which are known to have a wide range of pharmacological effects . Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . In addition, some pyrimidine derivatives have been synthesized as FLT3 inhibitors, which are essential for immune response and stem cell proliferation .
Mode of Action
Based on the general properties of pyrimidines, it can be inferred that the compound likely interacts with its targets (inflammatory mediators or flt3) to inhibit their expression and activities .
Biochemical Pathways
Given that pyrimidines can inhibit inflammatory mediators and flt3, it can be inferred that the compound likely affects the inflammatory response and immune response pathways .
Result of Action
The result of the compound’s action would likely be a reduction in inflammation due to the inhibition of inflammatory mediators . If the compound acts as a FLT3 inhibitor, it could potentially have anti-cancer effects by inhibiting the proliferation of cancer cells .
Safety and Hazards
While specific safety and hazard information for “6-(m-tolylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. Pyrimidine derivatives are used in various therapeutic applications, but like all drugs, they should be used under the guidance of a healthcare professional to manage potential side effects and interactions .
Future Directions
The pyrimidine scaffold is a versatile lead heterocycle in pharmaceutical development due to its diverse chemical reactivity, accessibility, and a wide range of biological activities . Future research could focus on designing small molecules with a pyrimidine scaffold possessing more promising anticancer potential . Additionally, the development of new synthetic methods and the exploration of novel biological activities of pyrimidine derivatives are promising directions for future research .
properties
IUPAC Name |
6-(3-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-10-3-2-4-12(5-10)19(17,18)16-7-11-6-14-9-15-13(11)8-16/h2-6,9H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPZQAFZPIIQEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CC3=CN=CN=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(m-tolylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Cyano-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2815505.png)
![[4-(Methoxymethyl)thiophen-2-yl]methanamine](/img/structure/B2815509.png)
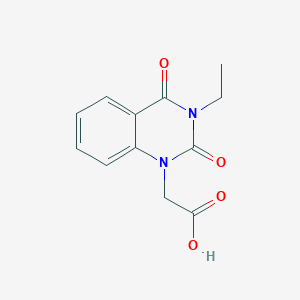
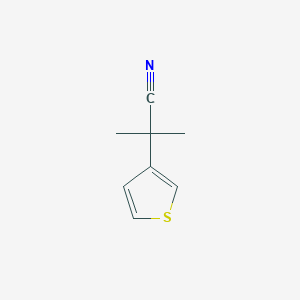
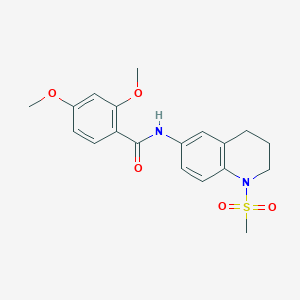

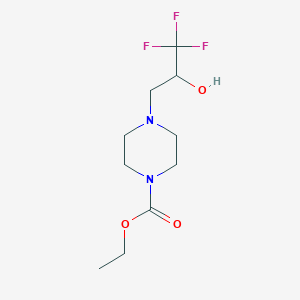
![N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2815519.png)

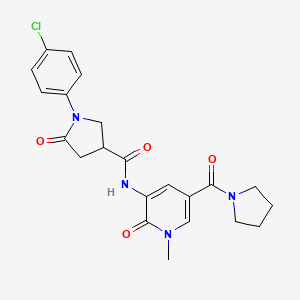
![3-[[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2815523.png)
